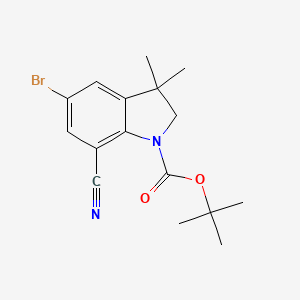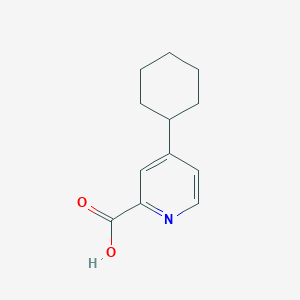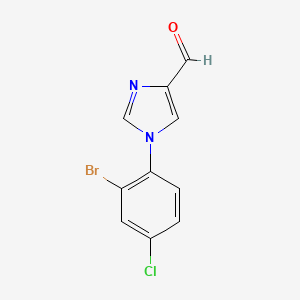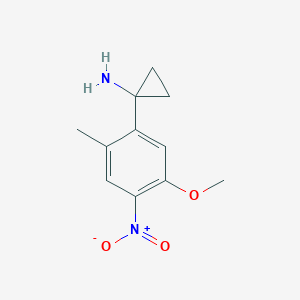
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenyl ring, with a cyclopropyl group and an ethanone moiety. This compound is often used in organic synthesis due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one typically involves the protection of a phenol group with TBDMS chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl or cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one is used in various scientific research applications:
Chemistry: As a protecting group for phenols in organic synthesis.
Biology: In the study of enzyme mechanisms where phenolic groups need protection.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one involves the protection of phenolic hydroxyl groups, preventing unwanted side reactions during synthesis. The TBDMS group is stable under basic conditions but can be removed under acidic conditions or by using fluoride ions, revealing the free phenol group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(tert-Butyldimethylsilyl)oxy-1-butanol
- 4-(tert-Butyldimethylsilyl)oxy benzaldehyde
- 4-(tert-Butyldimethylsilyl)oxy-1-butanol
Uniqueness
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one is unique due to the presence of both a cyclopropyl group and a TBDMS-protected phenol. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C17H26O2Si |
|---|---|
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-cyclopropylethanone |
InChI |
InChI=1S/C17H26O2Si/c1-17(2,3)20(4,5)19-15-10-8-14(9-11-15)16(18)12-13-6-7-13/h8-11,13H,6-7,12H2,1-5H3 |
InChI-Schlüssel |
VZXHLMNQBUIVMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13041919.png)

![6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13041924.png)


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)
![1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acid](/img/structure/B13041944.png)

![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041962.png)


